N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. It also includes understanding how these properties influence the compound’s behavior in different environments .Scientific Research Applications
Alpha-1-Adrenoceptor Ligand : N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide, a compound structurally similar to N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide, has been identified as an alpha(1)-adrenoceptor ligand. It shows alpha(1A) agonism and alpha(1B) and alpha(1D) antagonism, indicating potential uses in targeting specific receptors (Altenbach et al., 2002).
Sulfonamide Derivatives : Studies on the synthesis and biological activity of N-substituted derivatives of tetrahydrofuran-2-ylmethylamine, related to the core structure of this compound, revealed the synthesis of various derivatives with potential biological activities (Aziz‐ur‐Rehman et al., 2014).
Heterocyclization of Arenesulfonamides : Research on the heterocyclization of arenesulfonamides, structurally similar to this compound, has been conducted, focusing on reactions leading to N-arylsulfonyl-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes and other oxidation products. These studies contribute to the understanding of the chemical behavior of such sulfonamides (Kas’yan et al., 2005).
Novel α1-Adrenoceptor Agent : N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide, maleate (ABT-866) has been identified as a novel α1-adrenoceptor agent with mixed pharmacological properties. Its activity in the α1A-adrenoceptor subtype presents a unique profile that may be beneficial for specific medical applications (Buckner et al., 2002).
Synthesis and Biological Activity of Sulfa Drugs : Sulfonamides, structurally related to this compound, have been synthesized and evaluated for their biological activities. This research adds to the understanding of the potential therapeutic applications of sulfonamide derivatives (Rehman et al., 2019).
α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptor Potentiator : N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide, a compound with a similar core structure to this compound, has been identified as a potent AMPA receptor potentiator. This indicates potential applications in cognitive enhancement (Shaffer et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-23(20,11-9-14-4-2-1-3-5-14)18-12-16-6-7-17(22-16)15-8-10-21-13-15/h1-8,10,13,18H,9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSDGJCPPCIOLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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